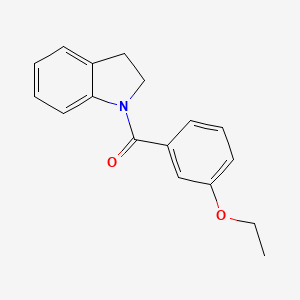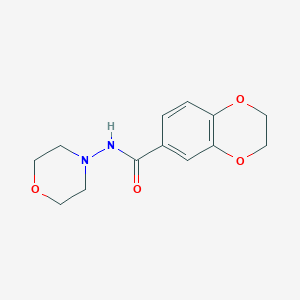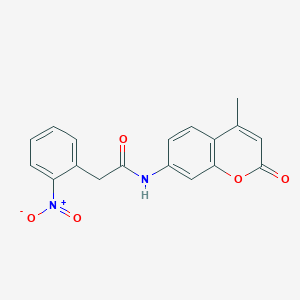
methyl 2-(acetylamino)-5-phenyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 2-(acetylamino)-5-phenyl-3-thiophenecarboxylate, commonly known as MATC, is a synthetic organic compound that belongs to the class of thiophene carboxylate derivatives. It is widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Reductive Acetylation : Methyl 2-(acetylamino)-5-phenyl-3-thiophenecarboxylate is derived through reductive acetylation, involving the conversion of nitrocarboxylic acids or their esters into acetylamino derivatives. This process is fundamental in the synthesis of various thiophene and furan derivatives, showcasing its utility in organic synthesis (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).
Synthesis of Heterocyclic Compounds : This compound plays a crucial role as a reagent in the synthesis of diverse heterocyclic systems. It has been used to form derivatives such as pyranones, pyranoazines, and pyranoazole, demonstrating its versatility in the development of new chemical entities (Kralj et al., 1997).
Synthetic Intermediate in Pharmaceutical Research : It serves as an intermediate in the synthesis of compounds with potential biological activities, such as antimicrobial and antitumor agents. The compound's ability to undergo various chemical transformations makes it valuable in medicinal chemistry research (Gouda & Abu‐Hashem, 2011).
Biological and Pharmacological Studies
Antimalarial Activity : The compound has been utilized in the synthesis of antimalarial agents. Studies have explored its role in creating derivatives that show significant activity against malaria-causing parasites, highlighting its potential in addressing global health challenges (Werbel et al., 1986).
Interaction with Biological Systems : Research involving the interaction of derivatives of this compound with DNA has provided insights into the molecular mechanisms of potential anticancer drugs. This area of study is critical for understanding how such compounds can be used therapeutically (Karthikeyan et al., 2018).
Antimicrobial Applications : There is ongoing research into the antimicrobial properties of derivatives of this compound. It is being explored for its efficacy against a range of microbial pathogens, further extending its potential applications in medical and pharmaceutical sciences (Mabkhot et al., 2015).
Propriétés
IUPAC Name |
methyl 2-acetamido-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9(16)15-13-11(14(17)18-2)8-12(19-13)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFVVSKZXLCTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4184768.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
![4-bromo-5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4184773.png)
![3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B4184782.png)

![methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4184815.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide](/img/structure/B4184818.png)
![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)


![N-(2-methoxyphenyl)-4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4184834.png)
![1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4184843.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184850.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B4184852.png)
